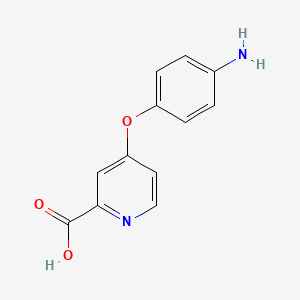

4-(4-Aminophenoxy)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

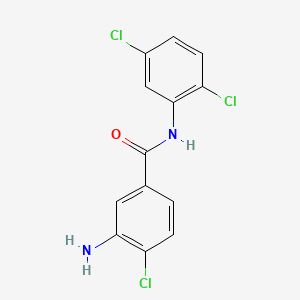

4-(4-Aminophenoxy)picolinic Acid is a compound used in the synthesis of sorafenib analogs . It has a molecular formula of C12H10N2O3 and a molecular weight of 230.22 . It appears as a yellow to very dark brown solid .

Synthesis Analysis

The compound this compound can be synthesized from picolinic acid . In one study, a total of 36 derivatives of 4-(4-aminophenoxy)pyridinamide were designed and synthesized, based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .Molecular Structure Analysis

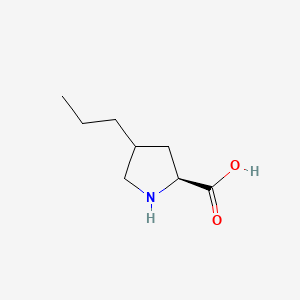

The molecular structure of this compound consists of a picolinic acid moiety linked to an aminophenol group . The IUPAC name for this compound is 4-(4-aminophenoxy)pyridine-2-carboxylic acid .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used in the synthesis of sorafenib analogs .Physical And Chemical Properties Analysis

This compound is a yellow to very dark brown solid . It has a molecular weight of 230.22 and a molecular formula of C12H10N2O3 .Scientific Research Applications

1. Synthesis and Cancer Treatment

- Synthesis of Derivatives : 4-(4-Aminophenoxy)-N-propylpicolinamide, a derivative of 4-(4-Aminophenoxy)picolinic acid, is synthesized as an intermediate for biologically active compounds. This synthesis is significant due to its high yield and industrial suitability, offering potential in cancer treatment through molecular targeted therapy (Xiong et al., 2018).

2. Pharmaceutical Applications

- Antitumor Drug Synthesis : The compound plays a role in the improved synthesis of the antitumor drug Sorafenib. The process features simplicity, high yield, and green chemistry (Yao Jian-wen, 2012).

3. Biochemical Applications

- Antimicrobial Activities and DNA Interactions : Derivatives of picolinic acid, including this compound, have been studied for their antimicrobial activities against various bacteria and their interaction with DNA. This research is crucial for understanding the biochemical properties and potential medical applications of these compounds (Ö. Tamer et al., 2018).

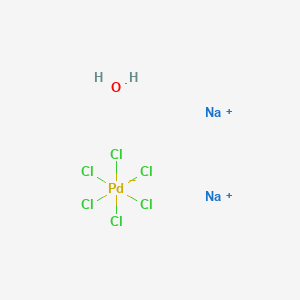

4. Catalytic and Synthetic Methods

- Catalyst Systems for Therapeutic Agents : The compound's derivatives are used in Cu- and Pd-based catalyst systems for the selective O- and N-arylation of aminophenols, forming structural motifs in therapeutic agents and drug candidates (Maiti & Buchwald, 2009).

5. Environmental and Analytical Chemistry

- Fluorescent Probe Development : Derivatives of picolinic acid are used in the development of colorimetric and ratiometric fluorescent probes for detecting metal ions, demonstrating high sensitivity and selectivity, and facilitating Cu2+ detection in living cells (Chen et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(4-Aminophenoxy)picolinic acid is the MET protein . This protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration . The compound was designed based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .

Mode of Action

This compound interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction changes the structure of the MET protein, disrupting its ability to bind with zinc, thereby inhibiting its function .

Biochemical Pathways

The compound affects the MET protein pathway, which is involved in various cellular processes, including cell survival, growth, and migration . By inhibiting the MET protein, the compound disrupts these processes, leading to antiproliferative activity against cancer cells .

Pharmacokinetics

The compound is soluble in dmso and methanol , which suggests it may have good bioavailability.

Result of Action

The compound exhibits moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis of A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase .

Future Directions

properties

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHAPVOOPOBNLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733009 |

Source

|

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012058-77-3 |

Source

|

| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)